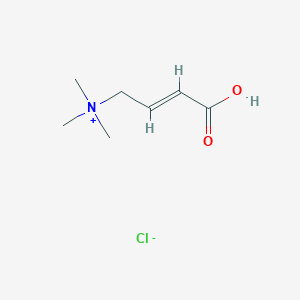

(3-Carboxyallyl)trimethylammonium chloride

Beschreibung

Definitive Nomenclature and Academic Synonyms

For the requested compound, (3-Carboxyallyl)trimethylammonium chloride , no standard nomenclature or academic synonyms exist due to its apparent absence in scientific records.

For the well-documented analogue, (3-Carboxypropyl)trimethylammonium chloride , the nomenclature and synonyms are well-established.

| Identifier Type | Value for (3-Carboxypropyl)trimethylammonium chloride |

| Common Name | gamma-Butyrobetaine hydrochloride (GBB-HCl) |

| Synonyms | Deoxycarnitine hydrochloride, 4-(Trimethylammonio)butanoate chloride |

| IUPAC Name | 3-carboxy-N,N,N-trimethylpropan-1-aminium chloride |

| CAS Number | 6249-56-5 |

| PubChem CID | 22620 |

Historical Context of Research and Chemical Classification

Given the lack of data, there is no historical context for the research or classification of (3-Carboxyallyl)trimethylammonium chloride .

The history of its counterpart, gamma-Butyrobetaine (GBB) , is intrinsically linked to the study of L-carnitine, a crucial molecule in energy metabolism. GBB was identified as the direct metabolic precursor to L-carnitine. mrsupplement.com.auadvancedmolecularlabs.com Research has established that GBB is converted to L-carnitine in the body by the enzyme gamma-butyrobetaine dioxygenase. mjfitness.aupriceplow.com This discovery was a pivotal moment in understanding the endogenous biosynthesis of L-carnitine, which is vital for the transport of fatty acids into the mitochondria for energy production. mrsupplement.com.au

Early research focused on its role in this biosynthetic pathway, particularly within the liver and kidneys where L-carnitine synthesis primarily occurs. mrsupplement.com.au Chemically, (3-Carboxypropyl)trimethylammonium chloride is classified as a quaternary ammonium (B1175870) compound and a betaine.

General Significance in Contemporary Biochemical and Chemical Sciences

As (3-Carboxyallyl)trimethylammonium chloride is not a documented compound, it holds no current significance in biochemical or chemical sciences.

Conversely, gamma-Butyrobetaine (GBB) is a molecule of considerable contemporary interest. Its primary significance lies in its role as the immediate precursor to L-carnitine. mrsupplement.com.aumjfitness.au This relationship is exploited in nutritional science and supplementation, where GBB is marketed as a "pro-carnitine" agent that can increase the body's own production of L-carnitine. mjfitness.aupriceplow.com

In the field of biochemistry, GBB and its conversion to L-carnitine are central to the study of fatty acid metabolism and energy regulation. mrsupplement.com.au Dysregulation of this pathway is implicated in various metabolic conditions. Furthermore, GBB itself is a subject of research in gut microbiology, where it has been identified as an intermediate in the microbial metabolism of dietary L-carnitine to trimethylamine (B31210) N-oxide (TMAO), a compound linked to cardiovascular health. nih.gov

In chemical synthesis, heterocyclic analogs of GBB are being designed and synthesized to act as potential modulators of metabolic enzymes, such as carnitine acetyltransferase, with therapeutic implications for ischemic diseases and diabetes. mdpi.comnih.govresearchgate.net The synthesis of GBB and its derivatives, like gamma-butyrobetainyl-CoA, is also a focus in understanding the metabolic pathways of microorganisms like E. coli. nih.gov

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6538-82-5 |

|---|---|

Molekularformel |

C7H14ClNO2 |

Molekulargewicht |

179.64 g/mol |

IUPAC-Name |

3-carboxyprop-2-enyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H |

InChI-Schlüssel |

PUKNFWRLBQXPFL-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=CC(=O)O.[Cl-] |

Isomerische SMILES |

C[N+](C)(C)C/C=C/C(=O)O.[Cl-] |

Kanonische SMILES |

C[N+](C)(C)CC=CC(=O)O.[Cl-] |

Aussehen |

Off-White Solid |

melting_point |

198-204°C |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Chloride; (3-Carboxyallyl)trimethylammonium Chloride; (3-Carboxyallyl)trimethyl-ammonium Chloride; USP Levocarnitine Related Compound A |

Herkunft des Produkts |

United States |

Chemical Synthesis and Synthetic Analogues

Laboratory Synthetic Pathways and Methodologies

The laboratory synthesis of (3-Carboxyallyl)trimethylammonium chloride can be achieved through several methodologies, with the dehydration of carnitine being a well-established route.

One common laboratory method involves the dehydration of DL-carnitine hydrochloride using a strong dehydrating agent such as concentrated sulfuric acid. This reaction is typically carried out at elevated temperatures. The process results in the formation of crotonobetaine hydrochloride. Following the reaction, the product mixture is purified, often using ion exchange chromatography to separate the desired product from byproducts.

Another approach described in the literature for the preparation of crotonobetaine hydrochloride involves reacting carnitine hydrochloride, either as a racemate or as its enantiomers, with acetic anhydride (B1165640) in the presence of an acidic catalyst at temperatures between 90 and 130°C.

It is important to note that direct synthesis from simpler, acyclic precursors is less commonly described in readily available literature, with many synthetic strategies relying on the modification of the existing and structurally similar carnitine molecule.

Table 1: Comparison of Laboratory Synthetic Methods for (3-Carboxyallyl)trimethylammonium chloride

| Starting Material | Reagents | Key Conditions | Purification Method |

| DL-Carnitine Hydrochloride | Concentrated Sulfuric Acid | Elevated Temperature | Ion Exchange Chromatography |

| Carnitine Hydrochloride | Acetic Anhydride, Acidic Catalyst | 90-130°C | Not specified |

Chemoenzymatic Synthesis Approaches

While direct chemoenzymatic synthesis pathways for (3-Carboxyallyl)trimethylammonium chloride are not extensively documented, the enzymatic transformations involving this compound are well-studied, particularly its conversion to L-carnitine. This biotransformation is a key step in the carnitine metabolism of certain microorganisms like Escherichia coli and Proteus sp. mdpi.comnih.gov

The enzymatic hydration of crotonobetaine to L-carnitine does not occur directly. Instead, it involves the activation of crotonobetaine to its coenzyme A (CoA) thioester, crotonobetainyl-CoA. This activation is followed by the hydration of the double bond, catalyzed by an enoyl-CoA hydratase, to form L-carnitinyl-CoA. A subsequent CoA transferase reaction then releases L-carnitine. mdpi.com

The enzymes central to this pathway in E. coli are CaiB (a CoA transferase) and CaiD (an enoyl-CoA hydratase). mdpi.com In Proteus sp., two protein components, CI and CII, which show high similarity to CaiB and CaiD respectively, are essential for this biotransformation. nih.gov The reversible nature of this pathway is utilized in biotechnological processes for the production of L-carnitine from crotonobetaine. mdpi.com

The focus of enzymatic and chemoenzymatic research has predominantly been on the production of L-carnitine, a high-value compound, using crotonobetaine as a substrate. This has led to a lack of developed chemoenzymatic routes for the synthesis of crotonobetaine itself.

Preparation of Isotopically Labeled Analogues (e.g., Crotonobetaine Hydrochloride-d9)

Isotopically labeled analogues of (3-Carboxyallyl)trimethylammonium chloride are invaluable tools in metabolic studies, allowing researchers to trace the fate of the molecule in biological systems. Both radioactive and stable isotope-labeled versions have been synthesized.

A common method for preparing radiolabeled crotonobetaine involves starting with a labeled precursor, such as [methyl-¹⁴C]carnitine. The labeled carnitine is then subjected to dehydration, similar to the general laboratory synthesis, to yield [methyl-¹⁴C]crotonobetaine. researcher.life This allows for the tracking of the carbon backbone of the molecule in metabolic pathways.

For stable isotope labeling, such as in the synthesis of Crotonobetaine Hydrochloride-d9, deuterium (B1214612) atoms are incorporated into the molecule. The synthesis of Crotonobetaine Hydrochloride-d9 involves the deuteration of precursor compounds. This can be achieved using deuterated solvents or deuterium gas under controlled conditions. The deuterated precursors are then reacted to form the d9-crotonobetaine backbone. Finally, the product is converted to its hydrochloride salt. This d9-labeled analogue is particularly useful in mass spectrometry-based studies due to the significant mass shift it provides, facilitating its distinction from the endogenous, unlabeled compound.

General methods for deuterium labeling of organic molecules that could be applicable include H-D exchange reactions catalyzed by metals such as palladium on carbon in the presence of D₂O. nih.gov

Table 2: Examples of Isotopically Labeled (3-Carboxyallyl)trimethylammonium chloride Analogues

| Labeled Analogue | Isotope | Precursor | Labeling Method |

| [methyl-¹⁴C]Crotonobetaine | ¹⁴C | [methyl-¹⁴C]Carnitine | Dehydration of labeled precursor researcher.life |

| Crotonobetaine Hydrochloride-d9 | ²H (Deuterium) | Deuterated precursors | Deuteration of precursors followed by synthesis |

Derivatization and Synthesis of Structurally Related Compounds for Research

The derivatization of (3-Carboxyallyl)trimethylammonium chloride and the synthesis of its structural analogues are important for structure-activity relationship studies and for probing the active sites of enzymes involved in its metabolism.

A key derivative that has been synthesized for research purposes is crotonobetainyl-CoA . This coenzyme A thioester is the activated form of crotonobetaine and the direct substrate for the enzymatic hydration step in the conversion to L-carnitine. Its chemical synthesis has been reported, starting from trans-crotonobetaine hydrochloride, which is converted to the corresponding acyl chloride before reaction with coenzyme A. nih.gov

Other potential derivatives for research could include esters and amides of the carboxylic acid group. General synthetic methods for the formation of amides from esters, for example, by reaction with alkali metal amidoboranes or through mechanochemical methods, could be applied to crotonobetaine esters to generate a library of amide derivatives. nih.govucm.es Similarly, mixed phosphonate esters and amino acid-based phosphonamidates are other classes of derivatives that could be synthesized to explore bioisosteric replacements of the carboxylate group. mdpi.com

The synthesis of structurally related compounds often involves modifications to the carbon chain or the quaternary ammonium (B1175870) group. These analogues are used to investigate the substrate specificity of transporters and enzymes.

Biosynthesis, Metabolism, and Enzymatic Transformations

Pathways of Biological Formation and Catabolism (non-human, non-clinical models)

In various microorganisms, particularly within the Enterobacteriaceae family, (3-Carboxyallyl)trimethylammonium chloride (crotonobetaine) is a key molecule in the anaerobic metabolism of L-carnitine. It is not typically synthesized de novo by these organisms but is formed from the dehydration of L-carnitine.

The primary pathway involves the conversion of L-carnitine to crotonobetaine, which is then further metabolized to γ-butyrobetaine. This metabolic route is part of a bacterial stress response, particularly under anaerobic conditions, and is not used for the assimilation of carbon or nitrogen from the carnitine skeleton. In Escherichia coli, this pathway is induced by the presence of L-carnitine or crotonobetaine itself.

The catabolism of crotonobetaine in these bacteria proceeds via its reduction to γ-butyrobetaine. This two-step pathway from L-carnitine to γ-butyrobetaine is a notable feature of the anaerobic metabolism of trimethylammonium compounds in these microorganisms.

Recent research has also shed light on a gut microbial pathway where L-carnitine is first converted to γ-butyrobetaine, which can then be metabolized by other gut bacteria, such as Emergencia timonensis, into trimethylamine (B31210) (TMA) through an intermediate that includes crotonyl-CoA. nih.govnih.gov This pathway is significant as TMA is a precursor to the pro-atherogenic compound trimethylamine-N-oxide (TMAO). nih.gov

Stereoselective Hydration to L-Carnitine by Specific Microorganisms (e.g., Escherichia coli)

The conversion of (3-Carboxyallyl)trimethylammonium chloride (crotonobetaine) to L-carnitine is a stereoselective hydration reaction. In this biotransformation, a molecule of water is added across the double bond of crotonobetaine to form L-carnitine. This process is of significant interest for the biotechnological production of the biologically active L-isomer of carnitine.

Microorganisms such as Escherichia coli and Proteus sp. are capable of carrying out this conversion. nih.gov The process is highly enantioselective, yielding predominantly L-carnitine. The enzymatic machinery responsible for this hydration is a key area of research for optimizing L-carnitine production. The biotransformation can be carried out using whole cells of these bacteria, either in a resting or growing state. google.com

Role as a Biochemical Precursor or Intermediate in Defined Metabolic Cycles

(3-Carboxyallyl)trimethylammonium chloride (crotonobetaine) serves as a crucial intermediate in the microbial metabolism of L-carnitine. Its primary role is as a precursor in a pathway that ultimately leads to the formation of γ-butyrobetaine under anaerobic conditions. This metabolic sequence is not a cycle in the traditional sense of a central metabolic pathway like the Krebs cycle, but rather a linear pathway for the biotransformation of a specific compound.

The conversion of L-carnitine to crotonobetaine and subsequently to γ-butyrobetaine allows the bacteria to use L-carnitine as a terminal electron acceptor in anaerobic respiration. This process is coupled to energy conservation and is important for the survival of the bacteria in anaerobic environments.

In the context of the gut microbiome, crotonobetaine derived from L-carnitine can be considered an intermediate that links the metabolism of different bacterial species. While some bacteria, like E. coli, convert L-carnitine to crotonobetaine and γ-butyrobetaine, others can further metabolize these products.

Characterization of Enzymatic Systems and Mechanisms Involved in its Biotransformations

The biotransformation of (3-Carboxyallyl)trimethylammonium chloride (crotonobetaine) involves a specific set of inducible enzymes. The key enzymes in Escherichia coli are encoded by the cai operon.

The conversion of L-carnitine to crotonobetaine is catalyzed by L-carnitine dehydratase (CaiB) . This enzyme removes a molecule of water from L-carnitine. The subsequent hydration of crotonobetaine to L-carnitine is catalyzed by crotonobetainyl-CoA hydratase (CaiD) . researchgate.net This reaction, however, proceeds through CoA-activated intermediates.

The reduction of crotonobetaine to γ-butyrobetaine is catalyzed by crotonobetaine reductase . This enzyme is inducible and is present in cells grown anaerobically in the presence of L-carnitine or crotonobetaine. nih.gov The activity of crotonobetaine reductase can be inhibited by oxygen. nih.gov

The activation of crotonobetaine to its CoA ester is catalyzed by crotonobetaine/carnitine--CoA ligase (CaiC) , which has activity towards carnitine, crotonobetaine, and γ-butyrobetaine. uniprot.org

Below is a data table summarizing the key enzymes involved in the metabolism of (3-Carboxyallyl)trimethylammonium chloride (crotonobetaine) in Escherichia coli.

| Enzyme Name | Gene | Function |

| L-Carnitine Dehydratase | caiB | Dehydration of L-carnitine to crotonobetaine. |

| Crotonobetaine/Carnitine--CoA Ligase | caiC | Activation of crotonobetaine to crotonobetainyl-CoA. |

| Crotonobetainyl-CoA Hydratase | caiD | Hydration of crotonobetainyl-CoA to L-carnitinyl-CoA. |

| Crotonobetaine Reductase | Reduction of crotonobetaine to γ-butyrobetaine. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Capillary Electrophoresis)

Separating polar, permanently charged molecules like Hercynine from intricate matrices requires specialized chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred mode of separation for Hercynine and related polar metabolites. nih.gov Unlike traditional reversed-phase chromatography, HILIC utilizes a polar stationary phase with a partially aqueous, high-concentration organic mobile phase. This allows for the effective retention and separation of highly polar compounds that would otherwise elute in or near the void volume on a C18 column.

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for the separation of ergothioneine (B1671048) and its precursor, Hercynine. nih.gov This method employs a Cogent Diamond-Hydride column, which is a type of HILIC column, demonstrating its effectiveness. nih.gov The gradient elution involves varying the proportion of an aqueous solvent (containing a modifier like formic acid) and an organic solvent (acetonitrile), which is characteristic of HILIC separations. nih.gov

Table 1: Example HPLC/UPLC Conditions for Hercynine Separation

| Parameter | Description | Source |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govnih.gov |

| Column | Cogent Diamond-Hydride (4 µm, 150 × 2.1 mm) or Waters CORTECS UPLC HILIC | nih.govnih.gov |

| Mobile Phase A | 0.1% Formic acid in ultrapure water | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Gradient Program | A multi-step gradient starting with low aqueous phase (e.g., 20% A), increasing to elute polar compounds, with a final re-equilibration phase. A typical run time is around 12 minutes. | nih.gov |

| Retention Time | Hercynine retention time was reported as 6.8 minutes under specific gradient conditions. | nih.gov |

Capillary Electrophoresis (CE): Capillary electrophoresis is a powerful technique for separating charged species based on their electrophoretic mobility in an electric field. This makes it theoretically well-suited for analyzing quaternary ammonium (B1175870) compounds like Hercynine. nih.gov In CE, analytes are separated within a narrow fused-silica capillary filled with a background electrolyte. For non-UV-absorbing compounds, indirect UV detection can be employed, where a chromophore is added to the background electrolyte, and the analyte is detected as a negative peak. nih.gov While specific applications for Hercynine are not widely published, methods developed for similar structures, such as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, demonstrate the feasibility of CE for such analyses. nih.gov

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of target analytes.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the predominant technique for the sensitive and specific detection of Hercynine. nih.govnih.gov Electrospray ionization (ESI) is the most common ionization source used, as it is a soft ionization technique suitable for polar and thermally labile molecules.

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of Hercynine is selected and fragmented. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that confirms the analyte's identity and allows for its quantification even in the presence of co-eluting matrix components. This approach, often termed single reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. mdpi.com

Table 2: Mass Spectrometry Parameters for Hercynine Identification

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode | nih.govmdpi.com |

| Analysis Mode | Tandem Mass Spectrometry (MS/MS) using Single Reaction Monitoring (SRM) | mdpi.com |

| Precursor Ion (m/z) | The protonated molecular ion [M+H]⁺ of Hercynine. | nih.gov |

| Product Ions (m/z) | Specific fragment ions generated from the precursor through collision-induced dissociation. These are used for confirmation and quantification. | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a fundamental tool for the de novo structural determination of chemical compounds. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule. For Hercynine, ¹H NMR would show characteristic signals for the protons on the imidazole (B134444) ring, the aliphatic backbone, and the nine equivalent protons of the trimethylammonium group. chemicalbook.com While specific, dedicated publications of Hercynine's NMR spectra are not prevalent in the search results, its structure is well-established, and spectral characteristics can be predicted. The acquisition of such data is a standard procedure when synthesizing or isolating the compound for use as a reference standard.

Quantitative Analysis Approaches in Complex Biological or Chemical Matrices (excluding clinical samples)

Accurate quantification of Hercynine is essential for studying its dynamics in various research settings, such as microbial cultures and fermentation media.

Quantification in Fermentation Broths: Hercynine is an intermediate in the biosynthesis of ergothioneine, a process known to occur in various fungi and bacteria, including Neurospora crassa and Mycobacterium smegmatis. nih.govnih.gov Therefore, fermentation broths used to cultivate these microorganisms represent a key complex matrix for Hercynine analysis. LC-MS/MS methods are ideally suited for this purpose due to their ability to selectively quantify the target analyte amidst numerous other metabolites, proteins, and media components. For instance, methods developed for quantifying ergothioneine in Aspergillus oryzae-fermented rice bran can be adapted for its precursor, Hercynine. elsevierpure.com The sample preparation typically involves a protein precipitation step (e.g., with cold acetone (B3395972) or methanol) followed by centrifugation to clarify the extract before injection. nih.gov

Use of Internal Standards: To correct for variations in sample preparation and instrumental response, quantitative methods almost universally employ an internal standard. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Hercynine-d₉). nih.gov This standard is added to the sample at the beginning of the workflow and behaves almost identically to the endogenous analyte during extraction, chromatography, and ionization, but is distinguished by its different mass in the mass spectrometer. This ensures the highest degree of accuracy and precision in quantitative results. nih.gov

Table 3: Examples of Matrices for Hercynine Quantification in Research

| Matrix Type | Research Context | Primary Analytical Technique | Source |

|---|---|---|---|

| Microbial Fermentation Broth | Studying biosynthetic pathways of ergothioneine in engineered or wild-type microorganisms. | LC-MS/MS | nih.govnih.govgoogle.com |

| Fermented Foodstuffs | Quantifying ergothioneine and its precursors in functional foods produced by fermentation (e.g., fermented rice bran). | LC-MS/MS | elsevierpure.com |

| Non-clinical Biological Tissues | Investigating the uptake, distribution, and metabolism of ergothioneine and its precursors in animal models. | LC-MS/MS | nih.gov |

Development and Validation of Research-Grade Analytical Protocols and Reference Standards

The reliability of any quantitative data depends on the rigorous validation of the analytical method.

Method Validation: A research-grade analytical protocol must be validated to demonstrate that it is fit for its intended purpose. Key validation parameters are established based on international guidelines and include the following:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated in LC-MS/MS by the lack of interfering peaks at the retention time of the analyte in blank matrix samples. mdpi.com

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is assessed by analyzing calibration standards at several concentration levels and evaluating the correlation coefficient (r²) of the resulting curve, which should ideally be >0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Precision: The closeness of agreement between a series of measurements. It is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision), and is typically expressed as the relative standard deviation (RSD), which should generally be below 15%. mdpi.com

Accuracy: The closeness of the mean test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within 85-115%. nih.gov

Table 4: Typical Method Validation Parameters for LC-MS/MS

| Parameter | Typical Acceptance Criterion | Source |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | nih.gov |

| Accuracy (Recovery) | 85% – 115% | nih.gov |

| Precision (RSD) | < 15% | nih.govmdpi.com |

| Limit of Quantitation (LOQ) | Defined as the lowest concentration on the calibration curve that meets precision and accuracy criteria. | nih.gov |

Reference Standards: The availability of a high-purity, certified reference standard is a prerequisite for accurate quantification. The reference standard is used to prepare calibration curves and quality control samples, which are essential for validating the method and ensuring the accuracy of routine measurements. Hercynine reference material can be sourced from various chemical suppliers that provide certificates of analysis detailing purity and identity.

Applications and Functional Roles in Academic Research

Substrate in Enzymatic Reaction Mechanism Studies

Crotonobetaine is a pivotal substrate in the study of anaerobic L-carnitine metabolism, particularly in microorganisms. Its conversion is a key step in a pathway that allows certain bacteria to utilize carnitine as a carbon and energy source.

Detailed Research Findings: In facultative anaerobes such as Escherichia coli, L-carnitine is metabolized to crotonobetaine, which is then reduced to γ-butyrobetaine by the enzyme Crotonobetaine reductase. nih.gov This enzyme is inducible and is only expressed under anaerobic conditions when L-carnitine or crotonobetaine is present. nih.gov The reaction product, γ-butyrobetaine, was definitively identified through autoradiography. nih.gov

In other bacteria, such as Proteus sp., the metabolism of carnitine and crotonobetaine proceeds via their coenzyme A (CoA) derivatives. nih.gov A series of enzymes encoded by the cai (carnitine-induced) operon facilitate this process. CaiB acts as a betainyl-CoA transferase, which is specific for carnitine, crotonobetaine, and γ-butyrobetaine and their corresponding CoA esters. nih.gov Subsequently, the CaiA gene product, a crotonobetainyl-CoA reductase, catalyzes the irreversible reduction of crotonobetainyl-CoA to γ-butyrobetainyl-CoA. nih.gov Another enzyme in this system, CaiD, functions as a crotonobetainyl-CoA hydratase. nih.gov These findings demonstrate that crotonobetaine is a central substrate whose metabolic fate is intricately linked to CoA-dependent enzymatic pathways in certain microbes. nih.gov

Table 1: Enzymes Utilizing Crotonobetaine or its Derivatives as a Substrate

| Enzyme | Substrate(s) | Product(s) | Organism/System | Citation |

| Crotonobetaine reductase | Crotonobetaine | γ-Butyrobetaine | Escherichia coli | nih.gov |

| CaiB (Betainyl-CoA transferase) | Crotonobetaine, Succinyl-CoA | Crotonobetainyl-CoA, Succinate | Proteus sp. | nih.gov |

| CaiA (Crotonobetainyl-CoA reductase) | Crotonobetainyl-CoA | γ-Butyrobetainyl-CoA | Proteus sp. | nih.gov |

| CaiD (Crotonobetainyl-CoA hydratase) | Crotonobetainyl-CoA | L-Carnitinyl-CoA | Proteus sp. | nih.gov |

Utilization as a Biochemical Probe or Reference Standard in Fundamental Metabolic Research

In the context of fundamental metabolic research, (3-Carboxyallyl)trimethylammonium chloride serves as an essential reference standard. Its primary application in this area is for the accurate identification and quantification of metabolic intermediates in studies of the L-carnitine pathway. nih.govnih.gov The microbial conversion of dietary L-carnitine to the disease-associated metabolite trimethylamine (B31210) (TMA) is a major area of investigation. nih.govpnas.org

As an established intermediate in this pathway, pure crotonobetaine is indispensable for calibrating analytical instrumentation and for confirming its presence in complex biological samples, such as those from microbial cultures or host gut environments. nih.govnih.gov While it is not typically employed as a "biochemical probe" in the sense of a molecule designed with reporter groups (e.g., fluorescent or isotopic labels) to investigate cellular processes, its availability as a pure chemical standard is fundamental to the integrity of research exploring carnitine metabolism by gut microbiota.

Role as a Monomer or Precursor in Polymer Chemistry and Materials Science Research

A review of scientific literature indicates that (3-Carboxyallyl)trimethylammonium chloride (Crotonobetaine) is not prominently featured as a monomer or precursor in the fields of polymer chemistry and materials science. Research in this area, particularly concerning the synthesis of cationic polymers or polyelectrolytes, tends to utilize other quaternary ammonium (B1175870) salt monomers. These often contain more readily polymerizable functional groups, such as acrylamide (B121943) or acrylate (B77674) moieties. mdpi.comrsc.orgresearchgate.netresearchgate.net Therefore, the application of Crotonobetaine in materials science is not an established area of academic research.

Investigation in Defined Model Biological Systems (e.g., microbial cultures, isolated enzyme systems)

The metabolism of crotonobetaine has been extensively studied in well-defined model biological systems, providing precise insights into its biochemical roles.

Microbial Cultures: Escherichia coli has served as a key model organism. nih.gov Research using cultures of E. coli 044 K74 demonstrated that the enzyme responsible for converting crotonobetaine to γ-butyrobetaine, crotonobetaine reductase, is inducible. nih.gov Its expression is triggered by the presence of either L-carnitine or crotonobetaine in the growth medium under strictly anaerobic conditions. nih.gov The study also showed that the expression of this enzyme is repressed by the presence of alternative electron acceptors like nitrate (B79036) or by fermentable sugars such as glucose, highlighting the specific metabolic conditions under which the carnitine-to-crotonobetaine pathway is active. nih.gov

Isolated Enzyme Systems: To understand the specific functions of the enzymes involved, researchers have used isolated enzyme systems. The crotonobetaine reductase from E. coli was purified and characterized, revealing an optimal pH of 7.8 and an optimal temperature range of 40-45°C. nih.gov The Michaelis constant (Km) for crotonobetaine was determined to be 1.1 x 10⁻² M. nih.gov In separate studies on Proteus sp., the genes of the cai operon were cloned and expressed in E. coli to produce and purify the individual enzymes. nih.gov This allowed for the detailed characterization of CaiB as a betainyl-CoA transferase and CaiD as a crotonobetainyl-CoA hydratase, confirming their distinct roles in the CoA-dependent pathway of crotonobetaine metabolism. nih.gov

Table 2: Research Findings on Crotonobetaine in Model Biological Systems

| Model System | Organism | Key Findings | Citation |

| Microbial Culture | Escherichia coli 044 K74 | Crotonobetaine reductase is induced anaerobically by crotonobetaine or L-carnitine. Enzyme expression is repressed by oxygen, nitrate, and glucose. | nih.gov |

| Isolated Enzyme System | Crotonobetaine reductase from E. coli | - Optimal pH: 7.8- Optimal Temperature: 40-45°C- Km for crotonobetaine: 1.1 x 10⁻² M | nih.gov |

| Isolated Enzyme System | CaiB, CaiD, etc. from Proteus sp. (expressed in E. coli) | Confirmed individual enzymatic functions: CaiB as a betainyl-CoA transferase and CaiD as a crotonobetainyl-CoA hydratase. | nih.gov |

Future Research Directions and Unaddressed Challenges

Elucidation of Undiscovered Biosynthetic or Catabolic Pathways

A significant gap in our understanding of (3-Carboxyallyl)trimethylammonium chloride is its natural origin and metabolic fate. Research into analogous compounds provides a roadmap for discovering its potential biosynthetic and catabolic pathways.

The biosynthesis of ergothioneine (B1671048), a potent antioxidant, prominently features the trimethylation of a precursor amino acid, L-histidine, to form hercynine. nih.govmdpi.comnih.govutoledo.edu This transformation is catalyzed by specific methyltransferases. nih.gov By analogy, a plausible biosynthetic route for (3-Carboxyallyl)trimethylammonium chloride could involve the N-trimethylation of a currently unidentified unsaturated amino acid precursor. Alternatively, its formation could occur via the enzymatic desaturation of γ-butyrobetaine, introducing the double bond into the pre-formed trimethylated backbone. Identifying the enzymes responsible—potentially a novel desaturase—is a key challenge.

On the catabolic side, the metabolic pathways of γ-butyrobetaine and ergothioneine offer valuable clues. In the human gut, certain bacteria metabolize γ-butyrobetaine to trimethylamine (B31210) (TMA) through a pathway initiated by CoA transferases. pnas.org It is conceivable that gut microbes could process (3-Carboxyallyl)trimethylammonium chloride through a similar CoA-dependent pathway, potentially leading to different breakdown products due to the presence of the double bond. Furthermore, bacterial catabolism of ergothioneine involves oxidative degradation or reductive desulfurization. researchgate.netacs.org Investigating whether (3-Carboxyallyl)trimethylammonium chloride is a substrate for similar enzymatic systems could reveal novel metabolic functions and its role within microbial ecosystems.

Future research should focus on:

Screening microbial genomes for gene clusters analogous to those involved in ergothioneine or γ-butyrobetaine metabolism that may be responsible for the synthesis or degradation of (3-Carboxyallyl)trimethylammonium chloride.

Utilizing metabolomic studies of organisms grown under specific conditions to detect the presence of this compound and identify its precursors and breakdown products.

Isotopic labeling studies to trace the metabolic flow from potential precursors like γ-butyrobetaine or unsaturated amino acids.

Exploration of Novel Enzymatic Reactivities and Stereospecific Transformations

The reactive α,β-unsaturated system in (3-Carboxyallyl)trimethylammonium chloride makes it a prime candidate for exploring novel enzymatic transformations that could be harnessed for biocatalysis. The promiscuity of known enzymes offers a starting point for this exploration.

For example, γ-butyrobetaine dioxygenase, which hydroxylates γ-butyrobetaine to form L-carnitine, is known to process a number of modified substrates. wikipedia.org Its interaction with (3-Carboxyallyl)trimethylammonium chloride could lead to interesting reactions such as epoxidation or hydroxylation at the double bond. Furthermore, enzymes like glutathione (B108866) S-transferases, which are known to conjugate with α,β-unsaturated compounds, could potentially use it as a substrate. nih.gov

The development of engineered enzymes has demonstrated the capacity for new-to-nature reactions, such as the stereospecific amination of boronic acids. nih.gov This approach could be applied to develop bespoke biocatalysts that perform stereospecific transformations on (3-Carboxyallyl)trimethylammonium chloride. Such transformations are difficult to achieve with conventional chemical methods and could yield high-value chiral building blocks. Key areas for future investigation include the enzymatic reduction of the double bond, which could produce specific stereoisomers of γ-butyrobetaine, or the stereospecific addition of water (hydration) or ammonia (B1221849) (amination) across the double bond.

| Enzyme Class | Potential Reaction | Significance and Potential Outcome |

|---|---|---|

| Dioxygenases (e.g., γ-Butyrobetaine Dioxygenase analogues) | Hydroxylation or Epoxidation | Generation of novel, functionalized carnitine analogues. wikipedia.org |

| Hydratases / Lyases | Stereospecific addition of water | Synthesis of chiral hydroxy-γ-butyrobetaine derivatives. |

| Reductases (Ene-reductases) | Stereospecific reduction of C=C bond | Production of specific enantiomers of γ-butyrobetaine. |

| Glutathione S-Transferases | Conjugation with glutathione | Elucidation of potential detoxification pathways. nih.gov |

| Engineered Nitrene Transferases | Stereospecific amination of C=C bond | Creation of novel chiral amino-γ-butyrobetaine compounds. nih.gov |

Development of Advanced and Sustainable Synthetic Strategies

While the synthesis of quaternary ammonium (B1175870) compounds (QACs) is well-established, often involving the reaction of tertiary amines with alkyl halides, there is a significant push towards developing more sustainable and efficient methods. mdpi.comunive.it Future research on synthesizing (3-Carboxyallyl)trimethylammonium chloride should embrace the principles of green chemistry. chemijournal.commdpi.com

Advanced synthetic strategies could involve microwave-assisted organic synthesis to reduce reaction times and energy consumption, or the use of solvent-free methods like mechanochemical grinding. nih.govmdpi.com The choice of reagents is also critical; moving away from hazardous alkylating agents towards more benign alternatives is a key goal. Biocatalytic steps, such as using enzymes for the final quaternization step, could also be explored to improve the sustainability of the process.

Furthermore, the concept of designing degradable QACs by incorporating labile functional groups like esters is an emerging area of sustainable chemistry. rsc.org While the carbon backbone of (3-Carboxyallyl)trimethylammonium chloride is stable, future work could focus on creating related, functionalized analogues that are designed for environmental degradation after their intended use.

| Parameter | Conventional Synthesis | Advanced/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs). | Employs green solvents (water, PEG) or solvent-free conditions. chemijournal.comresearchgate.net |

| Energy Source | Conventional heating (reflux), often for long durations. | Microwave irradiation, ultrasonication, or mechanochemistry for rapid reactions. nih.govmdpi.com |

| Catalysis | May require stoichiometric reagents or harsh catalysts. | Utilizes recyclable heterogeneous catalysts, biocatalysts, or catalyst-free methods. |

| Atom Economy | Can be low due to the use of protecting groups and generation of salt waste. | Focuses on one-pot reactions and processes that maximize the incorporation of starting materials into the final product. mdpi.com |

| Starting Materials | Typically petroleum-derived. | Exploration of biomass-derived precursors. |

Expansion of Applications in Chemical Biology and Advanced Material Design

The trifunctional nature of (3-Carboxyallyl)trimethylammonium chloride makes it a highly versatile molecular scaffold with untapped potential in chemical biology and material science. The quaternary ammonium group provides a permanent positive charge, the carboxyl group a negative charge at physiological pH, and the alkene a site for chemical modification.

In chemical biology, this compound could be developed into a molecular probe. The reactive double bond serves as a handle for attaching fluorophores, biotin (B1667282) tags, or other reporter groups via reactions like thiol-ene coupling or Diels-Alder cycloadditions. Such probes could be used to study the biological targets of carnitine-related transport systems or enzymes. The cationic nature of the molecule could also be exploited for drug delivery, similar to how cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) are used in liposomes to deliver nucleic acids and other therapeutic agents across cell membranes. mdpi.com

In the field of advanced materials, (3-Carboxyallyl)trimethylammonium chloride is an ideal monomer or cross-linking agent for the synthesis of functional polymers. Polymerization across the double bond could yield polymers with pendant zwitterionic groups, which are known for their antifouling properties and unique solution behavior. These polymers could be used to create biocompatible coatings for medical devices or advanced hydrogels. The ability to copolymerize it with other monomers would allow for the fine-tuning of material properties, such as charge density, hydrophilicity, and mechanical strength, opening applications in areas from water purification membranes to stimuli-responsive materials. researchgate.net

Future work should aim to:

Synthesize and evaluate fluorescently-labeled derivatives of (3-Carboxyallyl)trimethylammonium chloride as probes for cellular imaging.

Incorporate the molecule into liposomal formulations to assess its potential as a component of drug delivery systems. mdpi.com

Explore its polymerization and copolymerization to create novel zwitterionic and cationic polymers for applications in biomaterials and specialty chemicals.

Q & A

Q. What are the established laboratory synthesis protocols for (3-Carboxyallyl)trimethylammonium chloride?

The compound is synthesized via nucleophilic substitution between trimethylamine hydrochloride and epichlorohydrin in an anhydrous organic solvent (e.g., chloroform). Key steps include:

- Dissolving trimethylamine hydrochloride in chloroform under nitrogen.

- Slowly adding epichlorohydrin at 0–5°C to minimize side reactions.

- Stirring at room temperature for 24–48 hours to ensure complete quaternization.

- Filtering crystalline product and washing with cold ether to remove unreacted precursors . Purity is confirmed via melting point analysis (273–278°C) and IR spectroscopy (characteristic N⁺ and C=O stretches) .

Q. Which spectroscopic methods are optimal for structural characterization of (3-Carboxyallyl)trimethylammonium chloride?

- ¹H/¹³C NMR : Identifies the carboxyallyl backbone (δ 5.8–6.2 ppm for allyl protons; δ 170–175 ppm for carboxyl carbon) and trimethylammonium group (δ 3.1–3.3 ppm for N⁺-(CH₃)₃) .

- IR Spectroscopy : Confirms quaternary ammonium (1250–1350 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functionalities .

- Elemental Analysis : Validates C, H, N, and Cl content (theoretical: C 46.3%, H 7.8%, N 7.7%, Cl 19.7%) .

Q. How does (3-Carboxyallyl)trimethylammonium chloride function in polymer chemistry?

The compound serves as a cationic monomer for synthesizing water-soluble polymers. Its acrylamide group enables radical polymerization, while the quaternary ammonium moiety imparts positive charge, enhancing interactions with polyanions (e.g., DNA, clay). Applications include:

- Fabrication of ion-exchange resins for heavy metal removal (e.g., vanadium, arsenic) .

- Surface modification of chromatographic columns to improve separation efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like N-(2-chloro-3-hydroxypropyl)trimethylammonium chloride?

By-product formation arises from competing ring-opening pathways of epichlorohydrin. Mitigation strategies include:

- Solvent Polarity : Using chloroform (low polarity) to favor SN2 over SN1 mechanisms, reducing carbocation intermediates .

- Temperature Control : Maintaining ≤5°C during epichlorohydrin addition to minimize thermal side reactions.

- Stoichiometry : A 1:1.05 molar ratio of trimethylamine hydrochloride to epichlorohydrin ensures excess amine for complete conversion .

Q. What mechanisms explain conflicting reports on the bioactivity of (3-Carboxyallyl)trimethylammonium chloride derivatives?

Discrepancies in biological activity (e.g., cytotoxicity, enzyme inhibition) may stem from:

- Charge Density Variations : Differences in polymer chain length or crosslinking alter cationic charge distribution, impacting cell membrane interactions .

- Counterion Effects : Chloride vs. nitrate counterions modulate solubility and ionic strength, influencing bioavailability .

- Purity : Residual epichlorohydrin (<0.1% by GC-MS) is critical to avoid confounding toxicity .

Q. How does the compound’s cationic nature influence its sorption kinetics with polyanionic substrates?

Studies using pseudo-second-order kinetic models reveal:

- Electrostatic Dominance : High sorption capacity for arsenate (Langmuir isotherm: 45 mg/g) due to strong N⁺–AsO₄³⁻ interactions .

- pH Dependence : Optimal sorption at pH 4–6, where arsenate exists as H₂AsO₄⁻/HAsO₄²⁻ and the quaternary ammonium group remains protonated .

- Competitive Ion Effects : Phosphate and sulfate reduce efficiency by 30–50%, requiring ion-selectivity modifications .

Methodological Considerations

Q. What experimental designs are recommended for analyzing the compound’s role in chiral NMR solvation?

- Enantiomer Discrimination : Prepare racemic and enantiopure derivatives. Use ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals .

- Solvent Optimization : Test D₂O vs. DMSO-d₆ to assess hydrogen bonding effects on splitting efficiency .

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

- Enzyme Source Variability : Standardize enzyme batches (e.g., acetylcholinesterase from electric eel vs. human recombinant).

- Assay Conditions : Control ionic strength (e.g., 100 mM NaCl) to mimic physiological environments and reduce false positives .

- Dose-Response Analysis : Use Hill plots to differentiate competitive vs. non-competitive inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.